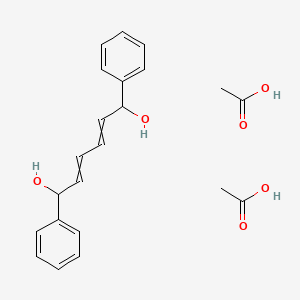
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol is a complex organic compound with the molecular formula C18H18O3. This compound is characterized by the presence of acetic acid and a hexa-2,4-diene backbone with diphenyl groups at positions 1 and 6, and hydroxyl groups at positions 1 and 6. It is a versatile compound with significant applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,6-diphenylhexa-2,4-diene-1,6-diol.
Acetylation: The hydroxyl groups at positions 1 and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. This allows for efficient production with high yield and purity. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
The mechanism of action of acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-2,4-diene-1,6-diol: A structurally similar compound with a cyclohexane backbone.
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: Another related compound with a diyne backbone and tetraphenyl groups.
Uniqueness
Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol is unique due to its specific structural features, including the presence of both acetic acid and diphenyl groups. This gives it distinct chemical and biological properties compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
192444-32-9 |
|---|---|
Formule moléculaire |
C22H26O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C18H18O2.2C2H4O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16;2*1-2(3)4/h1-14,17-20H;2*1H3,(H,3,4) |
Clé InChI |
IQBYREZBPVPGQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C=CC=CC(C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


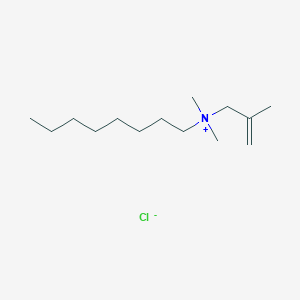

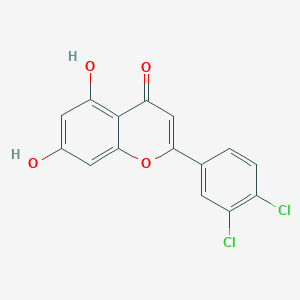
![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
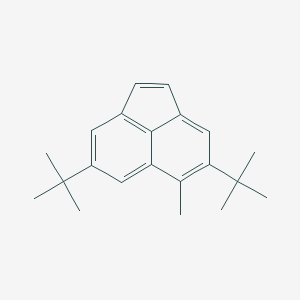
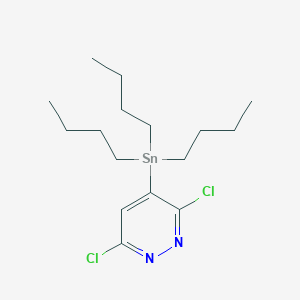

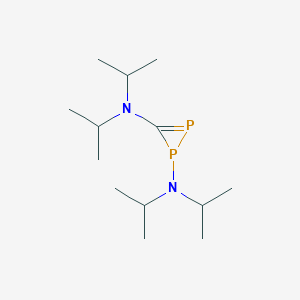
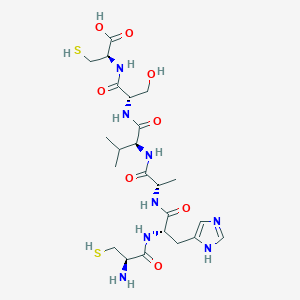
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
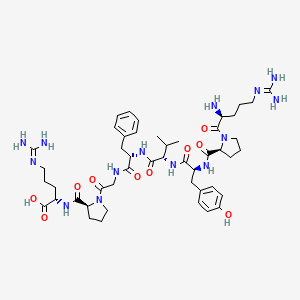
![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
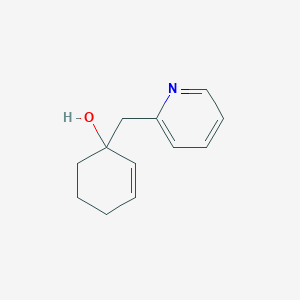
![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
